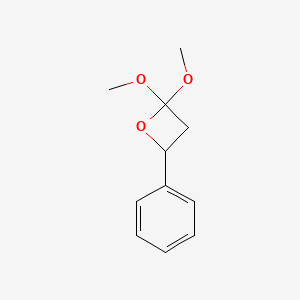

2,2-Dimethoxy-4-phenyloxetane

Description

Significance of Four-Membered Heterocyclic Rings in Organic Chemistry

Four-membered heterocycles, which are cyclic compounds containing at least one atom other than carbon within a four-membered ring, are significant motifs in organic chemistry. beilstein-journals.org Their importance stems from a combination of inherent ring strain and the presence of a heteroatom, which imparts unique chemical and physical properties. illinois.edu This ring strain, a consequence of bond angles deviating from the ideal tetrahedral angle, makes them valuable synthetic intermediates, prone to ring-opening reactions that can lead to a variety of more complex acyclic structures. illinois.eduwikipedia.org

Overview of Oxetane (B1205548) Synthesis and Reactivity

The synthesis of oxetanes, four-membered rings containing one oxygen atom, can be challenging due to the associated ring strain. beilstein-journals.org However, several effective synthetic strategies have been developed. One of the most prominent methods is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. wikipedia.orgslideshare.net This reaction, first reported in 1909, has proven to be a versatile tool for the formation of the oxetane ring. wikipedia.orgslideshare.net

Another common approach is the Williamson ether synthesis , which involves the intramolecular cyclization of a 3-haloalkoxide. This method relies on the nucleophilic displacement of a halide by an alkoxide within the same molecule. While effective, it can sometimes be hampered by competing elimination reactions. beilstein-journals.org More recent methodologies include ring-expansion reactions of epoxides and various C-H functionalization strategies. beilstein-journals.org

The reactivity of oxetanes is largely dictated by their inherent ring strain. They are susceptible to ring-opening reactions under both acidic and, to a lesser extent, basic conditions. illinois.eduwikipedia.org Acid-catalyzed ring-opening is a particularly common transformation, where protonation of the ring oxygen makes the carbon atoms more electrophilic and susceptible to attack by nucleophiles. khanacademy.orgresearchgate.netmasterorganicchemistry.com The regioselectivity of this ring-opening can often be controlled by the substitution pattern on the oxetane ring.

Specific Focus on 2,2-Dimethoxy-4-phenyloxetane and Related Ortho Esters

This compound is a specific derivative of the oxetane family, characterized by a phenyl group at the 4-position and two methoxy (B1213986) groups at the 2-position, forming a cyclic ortho ester. chemsynthesis.com While specific research on this exact molecule is not extensively documented, its synthesis and reactivity can be inferred from established principles of oxetane chemistry.

Synthesis: The most logical synthetic route to this compound is the Paternò-Büchi reaction . This would involve the photochemical [2+2] cycloaddition of benzaldehyde (B42025) with ketene (B1206846) dimethyl acetal (B89532) (1,1-dimethoxyethene). tum.dewikipedia.org The reaction between an excited state of benzaldehyde and the electron-rich double bond of the ketene acetal would lead to the formation of the four-membered oxetane ring.

Reactivity: As a cyclic ortho ester, the reactivity of this compound is expected to be dominated by acid-catalyzed ring-opening . In the presence of an acid, the oxygen atom of the oxetane ring would likely be protonated, activating the ring towards nucleophilic attack. The presence of the two methoxy groups at the 2-position would stabilize a positive charge at this carbon, making it a likely site for nucleophilic attack, leading to the cleavage of the C2-O bond. The phenyl group at the 4-position would also influence the regioselectivity of the ring-opening.

Related Ortho Esters: Ortho esters are a class of organic compounds with the general formula RC(OR')₃. wikipedia.org They are functionally related to esters but are derived from the hypothetical orthocarboxylic acids. The 2,2-dimethoxy functionality in the target molecule places it in this category. The chemistry of ortho esters is well-established, with their hydrolysis to form esters and alcohols being a key reaction. In the context of the oxetane ring, this functionality introduces unique electronic properties and potential reaction pathways.

Below is a data table summarizing the key features of this compound:

| Property | Value/Description | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₄O₃ | chemsynthesis.com |

| Molecular Weight | 194.23 g/mol | chemsynthesis.com |

| Key Functional Groups | Oxetane ring, Phenyl group, Ortho ester (dimethoxy acetal) | |

| Probable Synthetic Route | Paternò-Büchi reaction of benzaldehyde and ketene dimethyl acetal | tum.dewikipedia.org |

| Expected Reactivity | Acid-catalyzed ring-opening | khanacademy.orgresearchgate.net |

Historical Context of Oxetane Research

The study of oxetanes has a history spanning over a century. The parent compound, oxetane, was first synthesized in the 1870s by Reboul. beilstein-journals.org However, for a significant period, research into this class of compounds was relatively limited. A major advancement in oxetane synthesis came with the discovery of the Paternò-Büchi reaction in 1909 by Emanuele Paternò and George Büchi, which provided a general method for their preparation. wikipedia.orgslideshare.net

In recent decades, there has been a resurgence of interest in oxetane chemistry, largely driven by their potential applications in medicinal chemistry. ontosight.ai The recognition of the oxetane motif as a valuable tool for modifying the properties of drug molecules has spurred the development of new and more efficient synthetic methods and a deeper investigation into their reactivity. beilstein-journals.org This has led to a greater understanding of the structure-property relationships of oxetane-containing compounds and their utility as versatile building blocks in organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88624-46-8 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,2-dimethoxy-4-phenyloxetane |

InChI |

InChI=1S/C11H14O3/c1-12-11(13-2)8-10(14-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

InChI Key |

OQOGIUNSYZTIGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC(O1)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethoxy 4 Phenyloxetane and Analogous Structures

[2+2] Cycloaddition Reactions in Oxetane (B1205548) Ortho Ester Formation

The most direct method for constructing the 2,2-dimethoxy-4-phenyloxetane scaffold is the [2+2] cycloaddition of a ketene (B1206846) acetal (B89532), such as 1,1-dimethoxyethene (B1580634), with benzaldehyde (B42025). This reaction's success often hinges on the method of activation, with Lewis acids and high pressure being key strategies.

Lewis Acid Catalyzed Cycloadditions (e.g., Zinc Chloride, Ethylaluminum Dichloride)

Lewis acids play a crucial role in activating the carbonyl group of benzaldehyde, thereby facilitating the [2+2] cycloaddition with electron-rich alkenes like 1,1-dimethoxyethene. Various Lewis acids have been explored for their efficacy in promoting the formation of oxetane ortho esters. For instance, zinc chloride (ZnCl₂) is a known catalyst for cycloaddition reactions. While specific data for the synthesis of this compound using ZnCl₂ is not extensively detailed in readily available literature, its application in related Knoevenagel condensation/1,3-dipolar cycloaddition reactions suggests its potential utility in promoting the formation of the oxetane ring. researchgate.net

More potent Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), have been shown to be effective in promoting [2+2] cycloadditions of ketenes with alkenes, which is a reaction analogous to the cycloaddition of ketene acetals with aldehydes. masterorganicchemistry.com The strong electrophilic activation of the carbonyl component by such Lewis acids can significantly enhance the reaction rate and influence the stereochemical outcome. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of benzaldehyde, which lowers the LUMO energy of the aldehyde and makes it more susceptible to nucleophilic attack by the ketene acetal.

Table 1: Representative Lewis Acids in [2+2] Cycloaddition Reactions

| Lewis Acid | Reactants | Product Type | General Observations |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Aldehydes, CH-acids, Dibromoformaldoxime | Spiroisoxazolines | Catalyzes one-pot sequential reactions. researchgate.net |

High-Pressure Induced Cycloadditions for Oxetane Ortho Esters

High-pressure conditions offer a physical means to promote [2+2] cycloaddition reactions, often leading to increased yields and altered stereoselectivity. The application of high pressure can overcome the activation energy barrier of the reaction, particularly for thermally disallowed cycloadditions. Research into high-pressure promoted [2+2] cycloadditions of ketene acetals with carbonyl compounds has demonstrated the feasibility of this approach for the synthesis of 2,2-dialkoxyoxetanes. The high pressure favors the formation of the more compact cycloadduct over the starting materials, driving the equilibrium towards the oxetane product.

Stereoselective Formation of cis- and trans-Oxetane Ortho Esters

The [2+2] cycloaddition between 1,1-dimethoxyethene and benzaldehyde can result in the formation of both cis- and trans-2,2-dimethoxy-4-phenyloxetane. The stereochemical outcome is often dependent on the reaction conditions, including the choice of catalyst and solvent. The diastereoselectivity in Lewis acid-catalyzed reactions can be influenced by the steric and electronic properties of the catalyst and the substrates. For instance, in related systems, the use of bulky Lewis acids has been shown to influence the facial selectivity of the approach of the reactants, thereby controlling the stereochemistry of the resulting cycloadduct. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is another method where stereoselectivity can be a key aspect, with the reaction often proceeding via a triplet biradical intermediate, which can influence the final stereochemistry. francis-press.com

Reactivity of 1,1-Dimethoxypropene with Aldehydes and Ketones

The use of substituted ketene acetals, such as 1,1-dimethoxypropene, in reactions with aldehydes like benzaldehyde introduces an additional stereocenter in the resulting oxetane ortho ester. The reaction of 1,1-dimethoxypropene with benzaldehyde would yield 2,2-dimethoxy-3-methyl-4-phenyloxetane. The stereochemistry at the C3 and C4 positions would be a critical aspect of such a synthesis, with the potential to form multiple diastereomers. The principles of Lewis acid catalysis and high-pressure induction would similarly apply to this system, with the added complexity of controlling the relative stereochemistry of the two new chiral centers.

Indirect Synthetic Routes and Derivatizations

Beyond direct cycloaddition, indirect methods involving intramolecular cyclization of appropriately functionalized precursors can also afford this compound.

Approaches Involving Halogenated Precursors and Alkoxide Reactivity

An alternative synthetic strategy involves the formation of a key C-O bond through an intramolecular nucleophilic substitution, a classic example being the Williamson ether synthesis. masterorganicchemistry.comchem-station.com In the context of this compound, this would typically involve a precursor such as a 2-halo-1-phenylethanol derivative.

The general approach would be to start with a compound like 2-bromo-1-phenylethanol. The hydroxyl group would first need to be converted into a dimethoxy acetal. This could potentially be achieved through reaction with a suitable reagent, although this transformation is not straightforward. Subsequently, treatment with a strong base, such as sodium methoxide, would deprotonate the remaining hydroxyl group (if present) or facilitate an intramolecular S_N2 reaction where the alkoxide displaces the halide on the adjacent carbon, thus forming the oxetane ring. The success of this intramolecular cyclization, a 4-exo-tet process, can be hampered by competing side reactions. vaia.com

A plausible, though not explicitly documented for this specific target, synthetic sequence could be:

Protection of the hydroxyl group of styrene (B11656) oxide.

Ring-opening of the epoxide with a bromide source to yield a bromoalkoxy derivative.

Conversion of the protected hydroxyl group to a dimethoxy acetal functionality.

Base-induced intramolecular cyclization to form the this compound ring.

This indirect route, while potentially longer, offers an alternative strategy that relies on well-established reaction types in organic synthesis.

Electrochemical Synthesis of Related Heterocycles: Challenges for Oxetane Rings

Electrochemical methods offer a powerful and often more environmentally benign alternative to traditional chemical synthesis. gre.ac.uk These techniques, which utilize electrical current to drive chemical reactions, have been successfully employed for the synthesis of various heterocyclic compounds. gre.ac.uk The process typically involves the anodic oxidation or cathodic reduction of a substrate to generate a reactive intermediate, such as a radical cation or anion, which then undergoes cyclization to form the desired heterocycle.

However, the application of electrochemical methods to the synthesis of the strained oxetane ring presents considerable challenges. The formation of a four-membered ring is kinetically and thermodynamically less favorable compared to five- or six-membered rings due to significant ring strain. acs.org This inherent difficulty is compounded in electrochemical synthesis by several factors:

High Oxidation Potentials: The precursors for oxetane synthesis, typically 1,3-diols or haloalcohols, often have high oxidation potentials, requiring a large energy input to initiate the reaction. rsc.org This can lead to undesired side reactions and decomposition of the starting material or product.

Electrode Passivation: The electrodes used in the electrochemical cell can become coated with polymeric byproducts or other insoluble materials, a phenomenon known as passivation. This deactivates the electrode surface and halts the desired reaction.

While anodic oxidation has been used for the synthesis of other oxygen-containing heterocycles, such as tetrahydrofurans, direct electrochemical synthesis of oxetanes remains a largely unexplored and challenging area. wustl.eduwustl.edu For instance, the anodic oxidation of enol ethers has been shown to lead to the formation of tetrahydrofuran (B95107) rings through an intramolecular cyclization process. wustl.eduwustl.edu However, adapting such methods for the less favorable 4-exo-tet cyclization required for oxetane formation is not straightforward.

| Challenge | Description | Potential Consequences |

|---|---|---|

| High Ring Strain | The four-membered oxetane ring is inherently unstable. acs.org | Low yields, ring-opening of the product. |

| High Oxidation/Reduction Potentials of Precursors | Requires significant energy input to initiate the reaction. rsc.org | Side reactions, decomposition of starting materials. |

| Lack of Selectivity | Competition between intramolecular and intermolecular reactions. | Formation of byproducts, difficult purification. |

| Electrode Passivation | Coating of the electrode surface with non-conductive materials. | Deactivation of the electrode, stopping the reaction. |

Synthesis of Structurally Related Oxetane Derivatives (e.g., 3-(2,4-Dimethoxy-phenyl)-oxetan-3-ol)

The synthesis of oxetane derivatives with specific substitution patterns is crucial for their application in drug discovery and materials science. A common and versatile precursor for many of these derivatives is oxetan-3-one. acs.orgchemicalbook.com This ketone can be prepared through various methods, including the oxidation of oxetan-3-ol. chemicalbook.comgoogle.com

One of the most effective methods for synthesizing 3-substituted-oxetan-3-ols is the addition of organometallic reagents, such as Grignard reagents, to oxetan-3-one. adichemistry.commasterorganicchemistry.comlibretexts.org This reaction allows for the introduction of a wide variety of substituents at the 3-position of the oxetane ring.

For the synthesis of 3-(2,4-dimethoxy-phenyl)-oxetan-3-ol, a plausible and efficient route would involve the reaction of the Grignard reagent derived from 2,4-dimethoxybromobenzene with oxetan-3-one. The general scheme for this type of reaction is as follows:

Formation of the Grignard Reagent: 2,4-dimethoxybromobenzene is reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form 2,4-dimethoxyphenylmagnesium bromide.

Addition to Oxetan-3-one: The prepared Grignard reagent is then added to a solution of oxetan-3-one at low temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the oxetanone, leading to the formation of a magnesium alkoxide intermediate.

Workup: The reaction mixture is then treated with a mild acid, such as aqueous ammonium (B1175870) chloride, to protonate the alkoxide and yield the final product, 3-(2,4-dimethoxy-phenyl)-oxetan-3-ol.

This approach has been successfully used for the synthesis of a variety of 3-aryl-oxetan-3-ols and is a well-established method in organic synthesis. libretexts.org

| Step | Reactants | Product | General Reaction Type |

|---|---|---|---|

| 1 | 2,4-dimethoxybromobenzene, Mg | 2,4-dimethoxyphenylmagnesium bromide | Grignard Reagent Formation |

| 2 | 2,4-dimethoxyphenylmagnesium bromide, Oxetan-3-one | Magnesium alkoxide intermediate | Nucleophilic Addition libretexts.org |

| 3 | Magnesium alkoxide intermediate, Aqueous NH4Cl | 3-(2,4-Dimethoxy-phenyl)-oxetan-3-ol | Acidic Workup |

Novel Synthetic Strategies and Future Directions in Oxetane Synthesis

The challenges associated with traditional methods for oxetane synthesis have spurred the development of novel and more efficient strategies. Recent breakthroughs have focused on C-H functionalization, photoredox catalysis, and strain-release-driven methodologies.

C-H Functionalization: This approach involves the direct conversion of a C-H bond into a C-O bond to form the oxetane ring. A recently developed method utilizes a photoredox-catalyzed radical-polar annulation of alcohols with vinyl sulfonium (B1226848) salts. nih.gov This strategy allows for the synthesis of a wide range of oxetanes, including spirocyclic and complex polycyclic structures, from readily available alcohol starting materials. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. In the context of oxetane synthesis, it has been applied to the Paternò-Büchi reaction, the [2+2] photocycloaddition of an alkene and a carbonyl compound. This approach offers a milder and more selective alternative to traditional UV-light-mediated methods.

Strain-Release-Driven Synthesis: This strategy takes advantage of the inherent ring strain of other small rings, such as epoxides, to drive the formation of the oxetane ring. For example, the ring expansion of epoxides using sulfur ylides is a well-established method for preparing oxetanes. illinois.edu

The future of oxetane synthesis will likely focus on several key areas:

Development of Catalytic and Enantioselective Methods: There is a growing demand for catalytic methods that can produce enantiomerically pure oxetanes, which are essential for the development of new chiral drugs.

Expansion of Substrate Scope: Researchers will continue to explore new methods to broaden the range of functional groups that can be tolerated in oxetane synthesis, allowing for the creation of more diverse and complex molecules.

Late-Stage Functionalization: The ability to introduce an oxetane ring into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery. Future research will likely focus on developing robust and selective methods for late-stage oxetane installation.

Flow Chemistry: The use of flow reactors can offer significant advantages in terms of safety, scalability, and efficiency. researchgate.net Applying flow chemistry to oxetane synthesis could enable the large-scale production of these valuable building blocks.

Reactivity and Mechanistic Studies of 2,2 Dimethoxy 4 Phenyloxetane

Ring-Opening Pathways and Transformations

Ring-opening reactions of oxetanes are well-documented and typically proceed via activation with Lewis or Brønsted acids, or through nucleophilic attack. researchgate.net

Acid-Catalyzed Ring Opening and Hydrolysis to β-Hydroxy Esters

For oxetanes in general, acid-catalyzed ring-opening is a common transformation. The process typically involves protonation of the oxetane (B1205548) oxygen, followed by nucleophilic attack. It has been noted that the stability of oxetanes in acidic conditions can be a concern. ethz.ch In the hypothetical case of 2,2-dimethoxy-4-phenyloxetane, an acid-catalyzed hydrolysis would be expected to open the ring and also hydrolyze the acetal (B89532) functional group at the C2 position. This would logically lead to a β-hydroxy carboxylic acid, which could subsequently be esterified. However, no specific studies or data detailing this transformation for this compound have been found.

Nucleophilic Ring Opening Mechanisms

The ring-opening of oxetanes can be achieved with a variety of nucleophiles, including heteroatom and carbon-based nucleophiles. researchgate.netresearchgate.net The regioselectivity of the attack depends on the substitution pattern of the oxetane ring. For a compound like this compound, nucleophilic attack would likely be directed at the C4 position due to the stabilizing effect of the phenyl group on a potential negative charge or transition state. However, no specific experimental results for this compound are available.

Thermal and Photolytic Fragmentation of Oxetane Derivatives

Oxetanes can undergo fragmentation upon thermal or photolytic stimulation. The most common photochemical reaction for the synthesis of oxetanes is the Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene. slideshare.net The reverse reaction, a photocycloreversion, is a known fragmentation pathway for oxetane derivatives, yielding the original carbonyl and alkene components. researchgate.net While this is a known reaction class, specific studies on the thermal or photolytic fragmentation of this compound are absent from the literature.

Intermediacy of Dioxocarbenium Ions in Oxetane Reactions

The acid-catalyzed hydrolysis of the 2,2-dimethoxy group (an acetal) on the oxetane ring would plausibly proceed through a dioxocarbenium ion intermediate. This type of intermediate is common in the hydrolysis of ortho esters and acetals. Its formation would involve the protonation and loss of one of the methoxy (B1213986) groups, creating a resonance-stabilized cation. This intermediate would then be attacked by water to proceed with the hydrolysis. While mechanistically sound, there is no direct published evidence or study confirming the formation and role of a dioxocarbenium ion in reactions of this compound.

Polymerization Mechanisms and Kinetics

Cationic Ring-Opening Polymerization (CROP) of Oxetanes

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing cyclic ethers, including oxetanes. The polymerization is driven by the release of ring strain. slideshare.net The process is typically initiated by strong electrophilic agents such as Brønsted or Lewis acids. The propagation proceeds via a nucleophilic attack of the monomer's oxygen atom onto the active chain end, which is a tertiary oxonium ion. While the CROP of various oxetane monomers is well-studied, there is no specific literature available on the polymerization of this compound or the kinetics thereof. The presence of the acetal functionality at C2 might complicate the polymerization under typical cationic conditions, potentially leading to side reactions.

Initiation by Brønsted and Lewis Acids (e.g., BF3, HClO4, H2SO4)

The polymerization of cyclic ethers like this compound can be initiated by both Brønsted and Lewis acids. Brønsted acids, such as perchloric acid (HClO4) and sulfuric acid (H2SO4), initiate polymerization by protonating the oxygen atom of the oxetane ring. nih.govrsc.org This protonation makes the ring susceptible to nucleophilic attack by another monomer molecule, thereby starting the polymerization chain. The rate of this initiation is often related to the pKa of the Brønsted acid. rsc.org

Lewis acids, like boron trifluoride (BF3), initiate polymerization by accepting an electron pair from the oxygen atom of the oxetane ring. This creates a complex that weakens the C-O bonds of the ring, facilitating its opening upon attack by a monomer.

Photoinitiated Cationic Polymerization of Oxetane Monomers

Photoinitiated cationic polymerization is a versatile method for curing oxetane monomers. radtech.org This technique utilizes photoinitiators that, upon exposure to UV light, generate cationic species that initiate the ring-opening polymerization. radtech.orgrpi.edu This method offers several advantages, including high reaction rates and spatial and temporal control over the polymerization process. radtech.org However, the polymerization of 3,3-disubstituted oxetane monomers is often marked by a significant induction period. rpi.eduresearchgate.net

Role and Mechanism of Photoinitiators (e.g., 2,2-Dimethoxy-2-phenylacetophenone)

Photoinitiators are crucial components in photoinitiated polymerization. 2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a well-known photoinitiator that, upon absorbing UV light, undergoes photocleavage to produce radical species. wikipedia.orgrsc.org While DMPA is primarily used for radical polymerization, in some systems, the generated carbocations can initiate cationic polymerization of monomers like oxetanes, which are difficult to polymerize with protic acids. researchgate.net The photochemistry of DMPA is complex and can be influenced by the reaction conditions, including light intensity. rsc.org

Diaryliodonium salts are another important class of photoinitiators for cationic polymerization. rpi.edu Upon photolysis, these salts can directly or indirectly generate strong Brønsted acids that initiate the polymerization of oxetane monomers. nih.gov The efficiency of these photoinitiators can be enhanced by using photosensitizers, which absorb light at longer wavelengths and then transfer energy to the onium salt. rpi.edu

Propagation via Secondary and Tertiary Oxonium Species

The propagation step in the cationic polymerization of oxetanes involves the sequential addition of monomer units to the growing polymer chain. This process occurs via a nucleophilic attack (SN2 mechanism) of the oxygen atom of a monomer molecule on the electrophilic carbon atom of the growing chain end, which exists as a cyclic oxonium ion. researchgate.net The initially formed secondary oxonium ion can react with another monomer molecule to form a more stable, but less reactive, tertiary oxonium ion. researchgate.net The presence of this long-lived tertiary oxonium ion intermediate is believed to be a major contributor to the observed induction period in the polymerization of 3,3-disubstituted oxetanes. researchgate.net

Factors Influencing Induction Period and Polymerization Rates

Increasing Temperature: Higher temperatures can promote the fragmentation of the tertiary oxonium ion, thereby accelerating the polymerization. rpi.eduresearchgate.net

Copolymerization: Introducing more reactive monomers, such as epoxides, can shorten the induction period. researchgate.net

Synergistic Use of Free-Radical Photoinitiators: The use of free-radical photoinitiators can also reduce the induction time. rpi.eduresearchgate.net

The final conversion of oxetane monomers can sometimes be limited, especially at lower temperatures, due to the high stability of the intermediate tertiary oxonium ions. researchgate.net

Influence of Heterocyclic Oxygen Basicity on Reactivity

The basicity of the heterocyclic oxygen atom plays a significant role in the reactivity of oxetane monomers. Oxetanes generally exhibit higher photoreactivity in cationic photopolymerization compared to epoxides. researchgate.net This is attributed to the higher basicity of the oxygen atom in the oxetane ring (pKa ≈ 2.02) compared to the oxirane oxygen in epoxides (pKa ≈ 3.7). researchgate.net This higher basicity leads to a lower activation energy for the propagation step, allowing the reaction to proceed more readily. researchgate.net

Radical-Induced Processes in Oxetane Polymerization

While cationic polymerization is the primary mechanism for oxetanes, radical-induced processes can also play a role, particularly in hybrid systems or under specific conditions. For instance, the photolysis of initiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) generates radical species. rsc.org In certain systems, these radicals can be oxidized to form carbocations, which can then initiate the cationic polymerization of monomers like oxetanes. researchgate.net This process, known as free-radical promoted cationic polymerization (FRPCP), allows for the polymerization of monomers that are otherwise difficult to polymerize using conventional protic acids. researchgate.net

However, it is important to note that the direct radical polymerization of the oxetane ring itself is not a common or efficient process. In systems containing other functional groups amenable to radical polymerization, such as acrylates, the radical processes will primarily involve those groups. amazonaws.com

Copolymerization with Epoxides, Vinyl Ethers, and Acrylates

The cationic ring-opening polymerization is the primary method for polymerizing oxetanes. The reactivity of the oxetane ring in such processes is influenced by factors including its basicity, ring strain, and steric hindrance. Oxetanes with substituents at the 2 and 4 positions, such as this compound, are known to exhibit sluggish cationic ring-opening polymerization compared to their 3-substituted counterparts.

Copolymerization with Epoxides: The copolymerization of oxetanes with epoxides (oxiranes) is a well-established method to produce polyethers with varying properties. While both monomers polymerize via a cationic mechanism, their relative reactivities play a crucial role. Epoxides generally initiate faster than oxetanes, which can lead to the formation of block-like polymer structures. youtube.com The higher basicity of the oxetane oxygen compared to the epoxide oxygen can influence the propagation steps. nih.govresearchgate.net In a copolymerization of this compound with a simple epoxide, it is anticipated that the epoxide would polymerize first, followed by the slower incorporation of the oxetane monomer.

Copolymerization with Vinyl Ethers: Vinyl ethers are highly reactive monomers in cationic polymerization and can be copolymerized with oxetanes. cambridgescholars.comnih.gov The polymerization proceeds through the formation of oxonium ions from the oxetane and carbenium ions from the vinyl ether. The significant difference in reactivity between the two monomers often necessitates careful control of reaction conditions to achieve a random or block copolymer. Given the expected lower reactivity of this compound, a sequential addition of monomers might be required to control the copolymer structure.

Copolymerization with Acrylates: The copolymerization of oxetanes with acrylates presents a challenge as they polymerize through different mechanisms: cationic for oxetanes and typically radical for acrylates. However, hybrid systems that combine both polymerization methods have been developed. One approach involves the use of a photoinitiator that can generate both cationic and radical species, allowing for the simultaneous polymerization of both monomer types. While no specific data exists for the copolymerization of this compound with acrylates, it is plausible that such a "hybrid" polymerization could be employed.

Electron Transfer and Cycloreversion Reactions

Photoinduced electron transfer (PET) can initiate unique reactions in oxetanes, leading to their cycloreversion, a process of significant interest, particularly in the context of DNA photolyase-mediated repair of thymine (B56734) dimers which contain an oxetane-like structure.

Photoinduced Electron Transfer (PET) Reduction of Oxetanes

PET reduction involves the transfer of an electron from a photosensitizer to the oxetane molecule. This process typically requires a sensitizer (B1316253) with a low oxidation potential that can be excited by light. The transfer of an electron to the oxetane results in the formation of an oxetane radical anion. While direct studies on this compound are not available, research on other substituted oxetanes has shown that this process is feasible and leads to subsequent ring cleavage. nih.govwikipedia.org The presence of the phenyl group in the 4-position would likely influence the electron-accepting properties of the oxetane ring.

Regioselectivity of Ring Splitting in Cycloreversion

The cleavage of the oxetane radical anion can occur through different pathways, leading to various fragmentation products. The regioselectivity of this ring-splitting is a critical aspect. For unsymmetrically substituted oxetanes, there are multiple possible modes of C-C and C-O bond cleavage. Studies on other oxetanes have shown that the cleavage can be highly regioselective, often dictated by the stability of the resulting radical and anionic fragments. nih.govwikipedia.org In the case of the this compound radical anion, cleavage could occur between C2-C3 and O-C4, or between O-C2 and C3-C4. The pathway leading to the most stable intermediates, such as a stabilized benzylic radical or a stabilized anion, would be favored.

| Oxetane Derivative | Cleavage Products | Reference |

| 2-(p-cyanophenyl)-4-methyl-3-phenyloxetane | Acetaldehyde and p-cyanostilbene | wikipedia.org |

| 2,3-diphenyl-4-hydroxymethyloxetane | 2,3-diphenyl-4-hydroxytetrahydrofuran and trans-stilbene | cambridgescholars.com |

This table presents data for analogous compounds to illustrate the principles of regioselective cycloreversion.

"Photo-Photo Metathesis" Concepts in Oxetane Chemistry

The concept of "photo-photo metathesis" involves the photochemical formation of an oxetane via a Paternò-Büchi reaction, followed by a photochemical cycloreversion to yield different alkene and carbonyl compounds than the starting materials. This represents a formal metathesis reaction driven by light. The cycloreversion step is often initiated by PET. researchgate.net While a specific example involving this compound has not been reported, the principle could be applied. For instance, if this compound were synthesized photochemically, its subsequent PET-induced cycloreversion could lead to the formation of benzaldehyde (B42025) and 1,1-dimethoxyethene (B1580634), or other fragmentation products depending on the regioselectivity of cleavage.

Stereochemical Control and Regioselectivity in Reactions

The stereochemistry of reactions involving chiral oxetanes is crucial for their application in asymmetric synthesis. The synthesis of enantiomerically pure oxetanes and their subsequent stereoselective reactions are important areas of research.

The primary method for synthesizing oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. The stereochemical outcome of this reaction is highly dependent on the nature of the reactants and the reaction conditions. nih.gov The formation of this compound would likely involve the reaction of a benzaldehyde derivative with an ketene (B1206846) acetal like 1,1-dimethoxyethene.

The stereoselectivity of the Paternò-Büchi reaction is often rationalized by considering the stability of the intermediate 1,4-biradical. The approach of the alkene to the excited carbonyl compound can occur from two different faces, leading to the formation of diastereomers if the alkene is prochiral. For the synthesis of a chiral oxetane like this compound (if a chiral center is introduced, for example, by using a chiral auxiliary), controlling the facial selectivity of the cycloaddition would be paramount.

Computational and Theoretical Investigations of 2,2 Dimethoxy 4 Phenyloxetane

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For 2,2-Dimethoxy-4-phenyloxetane, these calculations can elucidate the mechanisms of its characteristic reactions, most notably ring-opening processes. Oxetane (B1205548) rings can be opened under acidic, basic, or nucleophilic conditions, and computational studies can determine the most favorable pathways.

Theoretical investigations into the ring-opening of asymmetrically substituted oxetanes show that the regioselectivity is governed by a delicate balance of steric and electronic effects. magtech.com.cn In the case of this compound, a protonated intermediate would likely form under acidic conditions. DFT calculations can model the subsequent nucleophilic attack at either the C2 or C4 position. The calculations would involve locating the transition state structures for both pathways and computing their respective activation energies. The phenyl group at C4 can stabilize a developing positive charge (carbocation) through resonance, potentially favoring cleavage of the C4-O bond. Conversely, the two methoxy (B1213986) groups at C2 are strongly electron-donating, which would also stabilize a positive charge at C2, but could also sterically hinder an incoming nucleophile.

A typical study would compare different reaction mechanisms, such as SN1-like versus SN2-like pathways. The calculated energy barriers for each step would reveal the kinetic favorability of one pathway over another.

Table 1: Hypothetical Calculated Activation Energies for Acid-Catalyzed Methanolysis of this compound This table presents illustrative data based on typical DFT calculations for analogous ring-opening reactions.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Path A: Attack at C4 | Nucleophilic attack at the phenyl-substituted carbon following ring oxygen protonation. | 15.2 | 3,3-Dimethoxy-1-phenyl-1,4-butanediol derivative |

| Path B: Attack at C2 | Nucleophilic attack at the dimethoxy-substituted carbon following ring oxygen protonation. | 22.5 | 1,1,3-Trimethoxy-3-phenyl-propanol derivative |

Molecular Dynamics Simulations of Oxetane Ring Systems

Molecular Dynamics (MD) simulations are employed to study the conformational dynamics and flexibility of molecules over time. The oxetane ring is not planar; it adopts a puckered conformation to relieve some of its inherent angle strain. acs.org The degree of this puckering is influenced by the substituents on the ring.

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a vacuum or in various solvents. These simulations would track the puckering angle of the oxetane ring and the rotational orientation of the phenyl and methoxy groups. The puckering motion of the oxetane ring is a key dynamic feature. X-ray crystallographic studies on other substituted oxetanes have shown puckering angles around 10-20°. acs.org MD simulations can reveal the energy barriers between different puckered states and the preferred conformation of the molecule in solution. These conformational preferences can, in turn, influence the molecule's reactivity and its interactions with other molecules, such as biological receptors.

Table 2: Typical Conformational Parameters for Substituted Oxetane Rings from Computational Studies This table summarizes typical data obtained from MD simulations and quantum chemical calculations on oxetane derivatives.

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Puckering Angle | The angle defining the deviation of the ring from planarity. | 8° - 20° |

| C-O-C Bond Angle | The bond angle within the oxetane ring involving the oxygen atom. | 90° - 93° |

| C-C-C Bond Angle | The bond angle within the oxetane ring involving only carbon atoms. | 84° - 87° |

| Energy Barrier to Planarization | The energy required to force the ring into a planar transition state. | ~1-2 kcal/mol |

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Computational methods provide a detailed picture of the electron distribution and orbital energies. For this compound, an analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. nih.gov An MEP map for this compound would visualize the electron-rich and electron-poor regions of the molecule. The most negative potential (red/yellow) would likely be localized on the ring oxygen atom, indicating its role as a primary site for electrophilic attack (e.g., protonation). The phenyl ring would exhibit a region of negative potential above and below the plane of the ring, while the hydrogen atoms and the region around the C2 and C4 carbons would show positive potential, indicating susceptibility to nucleophilic attack. This analysis helps predict how the molecule will interact with other reagents.

Table 3: Illustrative Calculated Electronic Properties for a Model Phenyloxetane System Data based on DFT (B3LYP/6-31G) calculations for a simplified model to illustrate expected trends.*

| Property | Description | Illustrative Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity. | 7.7 eV |

| Mulliken Charge on Ring Oxygen | Calculated partial charge on the oxygen atom of the oxetane ring. | -0.45 e |

| Mulliken Charge on C4 | Calculated partial charge on the phenyl-substituted carbon. | +0.15 e |

Energy Profiles of Ring Strain and Bond Cleavage

The oxetane ring possesses significant ring strain, estimated to be around 25-26 kcal/mol, which is a major driving force for its reactivity. wikipedia.orglibretexts.org This strain arises from non-ideal bond angles (angle strain) and eclipsing interactions between substituents (torsional strain). Computational chemistry allows for the quantification of this ring strain energy, typically by comparing the heat of formation of the cyclic compound with that of a strain-free acyclic analogue using isodesmic reactions.

Theoretical models can be used to generate detailed energy profiles for the cleavage of specific bonds within the this compound molecule. By systematically elongating a bond (e.g., the C4-O or C2-O bond) and calculating the energy at each step, a bond dissociation energy (BDE) profile can be constructed. researchgate.net These profiles reveal the energy required to break the bond and can identify the transition state leading to the ring-opened product. Comparing the BDEs for the different C-O and C-C bonds in the ring provides insight into the weakest bond and the most likely point of initial fragmentation under thermal or photochemical conditions. The presence of the phenyl group at C4 is expected to weaken the adjacent C4-O bond due to the formation of a resonance-stabilized radical or ionic intermediate upon cleavage.

Table 4: Comparison of Ring Strain Energies and Bond Dissociation Energies (BDE) This table provides comparative data from computational chemistry literature to contextualize the properties of an oxetane ring.

| Parameter | Cyclopropane | Cyclobutane | Oxetane | This compound (Predicted Trend) |

|---|---|---|---|---|

| Ring Strain Energy (kcal/mol) | 27.5 | 26.5 | 25.5 | ~25 (substituents may slightly alter the value) |

| C-O Bond Dissociation Energy (kcal/mol) | N/A | N/A | ~85 | C4-O bond likely lower than C2-O bond due to phenyl group stabilization |

| C-C Bond Dissociation Energy (kcal/mol) | ~65 | ~63 | ~75 | Substituents will influence the relative C-C bond strengths |

Advanced Applications in Chemical Research

Role as Versatile Synthetic Intermediates

The inherent ring strain of the oxetane (B1205548) core in 2,2-Dimethoxy-4-phenyloxetane makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the foundation of its utility as a synthetic intermediate, providing pathways to a variety of functionalized molecules that would be challenging to synthesize through other methods.

The acid-catalyzed ring-opening of this compound with various nucleophiles provides a direct route to diverse β-functionalized compounds. The reaction proceeds via the formation of a tertiary oxonium ion, which is then attacked by a nucleophile. For instance, reaction with water would yield a diol, while reaction with an alcohol would produce a β-alkoxy alcohol. This reactivity allows for the strategic introduction of functionalities.

The table below illustrates the potential products from the reaction of this compound with different nucleophiles, leading to various classes of organic compounds.

| Nucleophile | Reagent Example | Resulting Product Class | Hypothetical Product Structure |

| Water | H₂O / H⁺ | 1,3-Diol | 1,1-Dimethoxy-3-phenyl-1,3-propanediol |

| Alcohol | Methanol (CH₃OH) / H⁺ | β-Alkoxy Alcohol | 3-Methoxy-1,1-dimethoxy-3-phenyl-1-propanol |

| Carboxylic Acid | Acetic Acid (CH₃COOH) | β-Hydroxy Ester | 3-Acetoxy-1,1-dimethoxy-3-phenyl-1-propanol |

| Thiol | Ethanethiol (CH₃CH₂SH) | β-Hydroxy Thioether | 3-(Ethylthio)-1,1-dimethoxy-3-phenyl-1-propanol |

| Amine | Diethylamine ((CH₃CH₂)₂NH) | β-Amino Alcohol | 3-(Diethylamino)-1,1-dimethoxy-3-phenyl-1-propanol |

Table 1: Hypothetical Ring-Opening Products of this compound.

In the synthesis of complex molecules, such as natural products and pharmaceuticals, the oxetane motif is increasingly recognized as a valuable structural component. acs.org The introduction of an oxetane ring can beneficially influence a molecule's physicochemical properties, including solubility and metabolic stability. acs.org For example, the oxetane in the well-known anticancer agent Paclitaxel (Taxol) is crucial for its biological activity, acting as a conformational lock. acs.org

This compound can serve as a building block to introduce this four-membered ring system into larger, more complex molecular architectures. Its phenyl and dimethoxy groups offer sites for further chemical modification, allowing for the construction of elaborate structures with precisely controlled stereochemistry and functionality.

Controlled Polymerization and Materials Science

The high ring strain of the oxetane ring (approximately 107 kJ/mol) makes it an ideal monomer for ring-opening polymerization, a key process in materials science. wikipedia.org This polymerization can be controlled to produce polymers with specific properties, making oxetane-based monomers like this compound valuable for creating advanced materials.

Oxetanes readily undergo cationic ring-opening polymerization (CROP). wikipedia.org The process is typically initiated by strong acids or Lewis acids, which protonate the oxygen atom of the oxetane ring, forming a tertiary oxonium ion that acts as the propagating center. wikipedia.org This mechanism allows for the synthesis of polyethers with a linear backbone.

For this compound, CROP would result in a polyether chain with repeating units containing a phenyl group and a gem-dimethoxy group. The resulting polymer, poly(this compound), would possess unique characteristics imparted by these substituents, such as increased thermal stability and specific solubility profiles, making it suitable for specialized applications where generic polyethers are inadequate.

The final properties of polyoxetanes are highly dependent on the nature of the substituents on the monomer unit. wikipedia.org These substituents influence chain packing, crystallinity, polarity, and the glass transition temperature (Tg) of the resulting polymer. By choosing appropriately substituted oxetane monomers, material scientists can fine-tune the characteristics of the final polymer. acs.orgbath.ac.uk

The table below compares the expected influence of the substituents in this compound on polymer properties against an unsubstituted polyoxetane.

| Property | Polyoxetane (Unsubstituted) | Poly(this compound) | Influence of Substituents |

| Crystallinity | Crystalline (Tm = 35 °C) wikipedia.org | Likely Amorphous | The bulky phenyl and dimethoxy groups disrupt chain packing, preventing crystallization. |

| Polarity | Moderately Polar | Higher Polarity | The presence of additional ether linkages in the dimethoxy group increases the overall polarity. |

| Glass Transition Temp. (Tg) | Low | Significantly Higher | The rigid phenyl group restricts chain mobility, leading to a higher Tg. |

| Solubility | Soluble in some organic solvents | Altered solubility profile, potentially soluble in a wider range of polar organic solvents. | The combination of polar (dimethoxy) and nonpolar (phenyl) groups affects solvent compatibility. |

Table 2: Predicted Property Comparison of Polyoxetanes.

The cationic ring-opening polymerization of oxetanes can be initiated by photogenerated acids. radtech.org This forms the basis of their use in UV-curable systems, which are widely employed in coatings, adhesives, and 3D printing. In such a system, a photoacid generator (PAG) is mixed with the oxetane monomer. Upon exposure to UV light, the PAG decomposes to produce a strong acid, which then initiates the rapid polymerization of the oxetane, converting the liquid monomer into a solid, cross-linked polymer network. radtech.org

Systems based on oxetane monomers are known for their high photochemical reactivity and the excellent physical properties of the cured materials. radtech.org A formulation using this compound would offer advantages such as low shrinkage and good adhesion, with the final properties of the cured coating being influenced by the monomer's unique structure.

| Component | Example | Function in the UV-Curable System |

| Monomer | This compound | Forms the polymer backbone; provides desired physical properties to the cured material. |

| Photoacid Generator (PAG) | Triarylsulfonium hexafluoroantimonate salts | Absorbs UV light and generates a strong acid to initiate cationic polymerization. |

| Photosensitizer | Anthracene | (Optional) Absorbs light at a different wavelength and transfers energy to the PAG, improving efficiency. |

| Additives | Flow control agents, pigments | Modify viscosity, color, and other bulk properties of the formulation. |

Table 3: Typical Components of an Oxetane-Based UV-Curable Formulation.

Mechanistic Probes in Fundamental Organic Chemistry

The unique structure of this compound, featuring a phenyl group and two methoxy (B1213986) groups, suggests its utility as a sophisticated probe for dissecting complex reaction pathways. These substituents can influence the molecule's stability, the regioselectivity of its reactions, and its behavior in photochemical processes.

Probing Ring Strain and Reactivity Relationships

The reactivity of oxetanes is intrinsically linked to their ring strain, which is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. This strain facilitates ring-opening reactions that are otherwise energetically unfavorable in larger, less strained ether systems. The presence of substituents on the oxetane ring can further modulate this reactivity.

In the case of this compound, the phenyl group at the 4-position is expected to influence the stability of potential intermediates formed during ring-opening reactions. For instance, in acid-catalyzed ring-opening, protonation of the ether oxygen would be followed by nucleophilic attack. The phenyl group can stabilize an adjacent positive charge through resonance, potentially directing the regioselectivity of the nucleophilic attack.

The two methoxy groups at the 2-position introduce a ketal functionality, which is sensitive to acidic conditions and can serve as a reactive handle. The interplay between the phenyl and dimethoxy substituents would provide a rich platform for studying the intricate balance of steric and electronic effects that govern the reactivity of strained rings.

| Feature | Influence on Ring Strain and Reactivity |

| Oxetane Ring | High ring strain (~25 kcal/mol) promotes ring-opening reactions. |

| Phenyl Group | Can stabilize intermediates (e.g., carbocations) through resonance. |

| Dimethoxy Groups | Forms an acid-sensitive ketal, offering a specific site for reaction initiation. |

Elucidating Electron Transfer Processes in Strained Heterocycles

The photochemical behavior of oxetanes, particularly their involvement in electron transfer processes, is a field of active investigation. The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing oxetanes and often proceeds through an electron transfer mechanism, especially with electron-rich alkenes. nih.govorganic-chemistry.orgwikipedia.org The reverse reaction, the photochemical cleavage of oxetanes, can also be initiated by electron transfer.

For this compound, the aromatic phenyl group can act as a photosensitizer or participate directly in photo-induced electron transfer (PET) processes. Upon excitation, the phenyl group could either accept or donate an electron, leading to the formation of a radical ion pair. The subsequent fragmentation of the oxetane ring would provide valuable data on the dynamics of electron transfer in strained heterocyclic systems.

The dimethoxy groups would also play a crucial role in these processes. The electron-donating nature of the methoxy groups would influence the ionization potential of the molecule and the stability of any radical cation intermediates formed. Studying the photoproducts and the kinetics of the photochemical decay of this compound would allow for the detailed elucidation of the electron transfer pathways and the factors that control the efficiency of ring cleavage.

| Process | Role of this compound |

| Photo-induced Electron Transfer (PET) | Phenyl group can act as a chromophore and participate in electron transfer. |

| Radical Ion Formation | Methoxy groups can stabilize radical cation intermediates. |

| Ring Cleavage | Fragmentation patterns provide insight into the mechanism of electron transfer-induced reactions. |

While direct experimental data on this compound is limited in the current body of scientific literature, its structure suggests a rich and complex chemistry. Theoretical calculations and future experimental studies on this specific molecule are warranted and would undoubtedly contribute to a more profound understanding of fundamental principles in organic chemistry.

Future Directions and Perspectives in 2,2 Dimethoxy 4 Phenyloxetane Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of oxetanes has traditionally been approached through methods like the Paternò-Büchi reaction, which often requires UV irradiation and can suffer from selectivity issues. acs.orgnih.gov Future research should pivot towards more sustainable and efficient synthetic routes for 2,2-dimethoxy-4-phenyloxetane and its derivatives.

One promising avenue is the development of intramolecular cyclization strategies from readily available precursors. For instance, the cyclodehydration of 1,3-diols offers a direct route to the oxetane (B1205548) core. acs.org Another innovative approach involves the functionalization of alcohol C-H bonds, which could enable the construction of the oxetane ring from simple, unactivated alcohols under mild conditions, thereby avoiding multiple pre-functionalization steps. nih.gov Ring-expansion reactions, such as the conversion of substituted epoxides, also present a viable and atom-economical pathway to the four-membered ring system. acs.orgillinois.edu

These modern methods align with the principles of green chemistry by minimizing waste, reducing energy consumption, and utilizing more benign reagents. The exploration of these methodologies for the synthesis of this compound could significantly enhance its accessibility for further applications.

| Synthetic Methodology | Proposed Precursor for this compound | Potential Advantages |

| Intramolecular Williamson Etherification | 3-halo-1-phenyl-2,2-dimethoxypropan-1-ol | High yields, well-established |

| Photochemical [2+2] Cycloaddition (Paternò-Büchi) | Benzaldehyde (B42025) and 1,1-dimethoxyethene (B1580634) | Direct formation of the oxetane ring |

| Alcohol C-H Functionalization | 1-phenyl-2,2-dimethoxyethanol | High atom economy, use of simple starting materials nih.gov |

| Epoxide Ring Expansion | 2-phenyl-3,3-dimethoxyoxirane | Access to functionalized oxetanes acs.orgillinois.edu |

Development of Advanced Catalytic Systems for Transformations

The development of advanced catalytic systems is paramount for both the synthesis and subsequent transformations of this compound. Modern catalytic approaches can offer unprecedented levels of control over reactivity and selectivity.

Photoredox catalysis, for example, has emerged as a powerful tool for a variety of organic transformations under mild conditions. acs.org This could be applied to the functionalization of the phenyl ring or for ring-opening reactions of the oxetane. Metal hydride atom transfer (MHAT) catalysis is another cutting-edge strategy that could be employed for the cycloisomerization of homoallylic alcohols to form the oxetane ring with high functional group tolerance. nih.gov

Furthermore, the design of specific ligands for transition metal catalysts can enable novel transformations. For instance, palladium-catalyzed cross-coupling reactions could be developed to introduce substituents at the 4-position of the oxetane ring, thereby expanding the chemical space accessible from this scaffold. The exploration of these catalytic systems will be crucial for unlocking new reactivity patterns and for the efficient synthesis of a diverse library of this compound derivatives.

| Catalytic System | Proposed Transformation | Potential Outcome |

| Iridium-based Photoredox Catalyst | C-H arylation of the phenyl ring | Direct functionalization of the aromatic moiety |

| Cobalt-based MHAT Catalyst | Cycloisomerization of a corresponding homoallylic alcohol | Efficient and selective oxetane ring formation nih.gov |

| Palladium with Custom Ligand | Cross-coupling with aryl halides | Introduction of diverse substituents at the 4-position |

| Chiral Lewis Acid Catalyst | Asymmetric ring-opening | Enantioselective synthesis of functionalized products |

Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and for the rational design of new transformations. The application of advanced spectroscopic and analytical techniques will be instrumental in elucidating the intricate mechanistic details of reactions involving this compound.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable kinetic data. researchgate.net For photochemical reactions, transient absorption spectroscopy on the nanosecond or microsecond timescale can be employed to detect and characterize short-lived excited states and radical intermediates. acs.org

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is a powerful tool for the identification of reaction intermediates and byproducts, even at very low concentrations. nih.govyoutube.com Computational studies, using methods such as Density Functional Theory (DFT), can complement experimental findings by providing theoretical models of reaction pathways, transition states, and intermediate structures. utexas.edu

| Technique | Information Gained | Impact on Research |

| In situ NMR Spectroscopy | Reaction kinetics, identification of major intermediates researchgate.net | Optimization of reaction conditions (temperature, catalyst loading) |

| Transient Absorption Spectroscopy | Characterization of excited states and radical intermediates acs.org | Understanding photochemical reaction pathways |

| High-Resolution Mass Spectrometry (HRMS) | Identification of trace intermediates and byproducts nih.govyoutube.com | Elucidation of complex reaction networks |

| Computational Chemistry (DFT) | Energetics of reaction pathways, transition state structures utexas.edu | Rational design of catalysts and substrates |

Potential for Asymmetric Synthesis and Chiral Induction with Oxetane Scaffolds

Chirality is a fundamental aspect of molecular recognition in biological systems, making the synthesis of enantiomerically pure compounds a critical goal in drug discovery. nih.gov The 4-phenyloxetane scaffold in this compound contains a stereocenter, presenting an opportunity for the development of asymmetric syntheses and the use of this compound as a chiral building block.

Future research should focus on developing catalytic enantioselective methods for the synthesis of this compound. This could involve the use of chiral catalysts, such as chiral Lewis acids or chiral photoredox catalysts, to control the stereochemical outcome of the ring-forming reaction. nih.gov For instance, a chiral hydrogen-bonding catalyst could be employed in a photochemical cycloaddition to induce enantioselectivity. nih.gov

Furthermore, the kinetic resolution of a racemic mixture of this compound is another viable strategy. acs.org This could be achieved through an enantioselective reaction that preferentially consumes one enantiomer, leaving the other enriched. The resulting enantiopure oxetane could then serve as a valuable starting material for the synthesis of complex, biologically active molecules where the three-dimensional arrangement of the phenyl group is crucial for activity.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high levels of atom and step economy. acs.org The integration of this compound or its precursors into MCR sequences represents a promising future direction for the rapid generation of molecular diversity.

For example, the oxetane ring could be designed to open in situ under the reaction conditions of an MCR, revealing a reactive intermediate that is then trapped by other components. This would allow for the incorporation of the 1-phenyl-2,2-dimethoxypropane-1,3-diol unit into a larger, more complex scaffold.

Alternatively, a functionalized derivative of this compound, for instance, one bearing an aldehyde or an amine on the phenyl ring, could serve as a key component in well-established MCRs like the Ugi or Passerini reactions. acs.orgcas.cz This approach would enable the efficient construction of libraries of complex molecules based on the oxetane scaffold, which could then be screened for biological activity. The development of novel MCRs that are specifically designed to incorporate the this compound motif would be a particularly exciting area of research. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-Dimethoxy-4-phenyloxetane, and how can reaction conditions be optimized?

- Methodological Answer :

- Ring-closing strategies : Oxetane rings are typically synthesized via nucleophilic substitution or [2+2] cycloadditions. For example, intramolecular Williamson ether synthesis using diols and activated leaving groups (e.g., tosylates) under basic conditions (e.g., K₂CO₃ in DMF) .

- Acid-catalyzed cyclization : Protonation of epoxide intermediates followed by ring contraction may yield oxetanes. Temperature control (40–80°C) and anhydrous conditions are critical to minimize side reactions .

- Optimization : Use design of experiments (DoE) to vary solvent polarity, base strength, and temperature. Monitor reaction progress via TLC or GC-MS.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.3–3.5 ppm for OCH₃) and oxetane ring protons (δ ~4.5–5.0 ppm, split due to ring strain).

- IR : Stretching vibrations for C-O-C (1050–1150 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .

- X-ray crystallography : Use SHELXL for structure refinement. Key metrics: R-factor < 5%, clear electron density maps for the oxetane ring and substituents .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Oxetanes are prone to ring-opening above 150°C.

- Hydrolytic stability : Test in buffered solutions (pH 1–14) at 25°C. Monitor degradation via HPLC; use inert atmospheres (N₂/Ar) to suppress oxidation .

- Storage : Store at –20°C in amber vials with molecular sieves to prevent moisture absorption.

Advanced Research Questions

Q. How can asymmetric synthesis be designed to obtain enantiomerically pure this compound?

- Methodological Answer :

- Chiral catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution to introduce chirality in precursors. For example, (R)- or (S)-BINOL-derived catalysts for enantioselective cyclization .

- Chiral auxiliaries : Attach a temporary chiral group (e.g., Evans oxazolidinones) to the oxetane precursor, followed by cleavage post-cyclization.

- Analysis : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation comparisons.

Q. How should researchers address contradictory data in reaction mechanisms involving this compound?

- Methodological Answer :

- Control experiments : Isolate intermediates (e.g., epoxides or diols) to validate proposed pathways. Use isotopic labeling (e.g., ¹⁸O) to trace oxygen migration .

- Computational modeling : Employ DFT calculations (Gaussian 16) to compare activation energies of competing pathways. Cross-validate with kinetic isotope effects (KIE) .

- Collaborative validation : Share raw data (NMR, MS) with independent labs to confirm reproducibility, adhering to FAIR data principles .

Q. What computational approaches are effective in modeling electronic effects on the reactivity of this compound?

- Methodological Answer :

- DFT studies : Optimize geometries at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Solvent effects : Use the SMD continuum model to simulate polar aprotic solvents (e.g., DMSO, THF). Compare with experimental kinetic data.

- Database mining : Cross-reference with Reaxys or Pistachio databases for analogous oxetane reactivity trends .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.